molecular formula AlH3NO4 B147935 Aluminum nitrate nonahydrate CAS No. 7784-27-2

Aluminum nitrate nonahydrate

Cat. No. B147935
Key on ui cas rn: 7784-27-2
M. Wt: 108.010 g/mol
InChI Key: BGFVXYDPTDQNQA-UHFFFAOYSA-N
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Patent
US07691362B2

Procedure details

375.13 g (1 mole) of aluminum nitrate nonahydrate (Al(NO3)3.9H2O)(manufactured by Kansai Catalyst Co., Ltd., reagent grade, appearance: powder) was dissolved in water to obtain 1000 cm3 of an aluminum nitrate solution. 100 cm3 of the aluminum nitrate solution was added with 2.83 g of seed crystal described above (0.566 g in terms of Al2O3) to obtain a mixture. Then water was evaporated from the mixture under conditions of 75° C. by using a pressure-reduced drier, to obtain a powder. The amount of the seed crystal in terms of Al2O3 was 10 parts by weight per 100 parts by weight of the powder.
Name
aluminum nitrate nonahydrate
Quantity
375.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
aluminum nitrate

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.[N+:10]([O-:13])([O-:12])=[O:11].[Al+3:14].[N+:15]([O-:18])([O-:17])=[O:16].[N+:19]([O-:22])([O-:21])=[O:20]>O>[N+:10]([O-:13])([O-:12])=[O:11].[Al+3:14].[N+:15]([O-:18])([O-:17])=[O:16].[N+:19]([O-:22])([O-:21])=[O:20] |f:0.1.2.3.4.5.6.7.8.9.10.11.12,14.15.16.17|

Inputs

Step One
Name
aluminum nitrate nonahydrate
Quantity
375.13 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
aluminum nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: VOLUME 1000 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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